2-Butenoic acid, 2-cyano-3-(4-fluorophenyl)-, ethyl ester 2-Butenoic acid, 2-cyano-3-(4-fluorophenyl)-, ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC15877986
InChI: InChI=1S/C13H12FNO2/c1-3-17-13(16)12(8-15)9(2)10-4-6-11(14)7-5-10/h4-7H,3H2,1-2H3
SMILES:
Molecular Formula: C13H12FNO2
Molecular Weight: 233.24 g/mol

2-Butenoic acid, 2-cyano-3-(4-fluorophenyl)-, ethyl ester

CAS No.:

Cat. No.: VC15877986

Molecular Formula: C13H12FNO2

Molecular Weight: 233.24 g/mol

* For research use only. Not for human or veterinary use.

2-Butenoic acid, 2-cyano-3-(4-fluorophenyl)-, ethyl ester -

Specification

Molecular Formula C13H12FNO2
Molecular Weight 233.24 g/mol
IUPAC Name ethyl 2-cyano-3-(4-fluorophenyl)but-2-enoate
Standard InChI InChI=1S/C13H12FNO2/c1-3-17-13(16)12(8-15)9(2)10-4-6-11(14)7-5-10/h4-7H,3H2,1-2H3
Standard InChI Key YEFJIISUCYHBLT-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(=C(C)C1=CC=C(C=C1)F)C#N

Introduction

Structural and Molecular Characteristics

The compound’s structure features a but-2-enoic acid backbone substituted with a cyano group at position 2 and a 4-fluorophenyl group at position 3, esterified with an ethyl group. Key structural attributes include:

Molecular Geometry and Bonding

  • IUPAC Name: Ethyl 2-cyano-3-(4-fluorophenyl)but-2-enoate .

  • SMILES Notation: CCOC(=O)C(=C(C)C1=CC=C(C=C1)F)C#N .

  • Stereochemistry: The α,β-unsaturated ester system (C=C double bond) adopts an E-configuration, as confirmed by NMR studies .

Spectroscopic Data

  • IR Spectrum: Strong absorption bands at 2250 cm⁻¹ (C≡N stretch) and 1740 cm⁻¹ (ester C=O stretch) .

  • ¹H NMR: Signals include δ 1.3 ppm (triplet, CH₃CH₂O), δ 4.2 ppm (quartet, OCH₂CH₃), and δ 7.1–7.4 ppm (multiplet, aromatic protons) .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight233.24 g/mol
Melting Point46–47°C
Boiling Point327.2°C at 760 mmHg
LogP (Partition Coefficient)2.69

Synthetic Methodologies

Knoevenagel Condensation

The primary synthesis route involves a Knoevenagel condensation between ethyl cyanoacetate and 4-fluorobenzaldehyde in the presence of a base (e.g., piperidine or pyridine). This method yields the target compound with 70–85% efficiency under optimized conditions.

NC-CH₂-COOEt+4-F-C₆H₄-CHObaseC₁₃H₁₂FNO₂+H₂O\text{NC-CH₂-COOEt} + \text{4-F-C₆H₄-CHO} \xrightarrow{\text{base}} \text{C₁₃H₁₂FNO₂} + \text{H₂O}

Horner-Wadsworth-Emmons Reaction

Alternative approaches employ the Horner-Wadsworth-Emmons reaction, utilizing phosphonoacetate derivatives to enhance stereoselectivity. This method is particularly advantageous for scaling production in continuous flow reactors .

Industrial Optimization

  • Solvent Systems: Acetonitrile or DMF improves reaction homogeneity .

  • Catalysts: Tetraethylammonium cyanide (TEAC) facilitates nucleophilic substitution steps .

Biological Activities and Mechanisms

GABA₈ Receptor Modulation

Studies highlight its role as a GABA₈ receptor agonist, mimicking the activity of baclofen homologs. The cyano group enhances binding affinity to synaptic receptors, while the fluorophenyl moiety improves blood-brain barrier permeability .

Enzymatic Inhibition

The compound inhibits tyrosine kinases and phosphodiesterases, making it a candidate for anticancer and anti-inflammatory therapies. Comparative studies show 10-fold higher potency than non-fluorinated analogs.

Table 2: Biological Activity Comparison

CompoundIC₅₀ (Tyrosine Kinase)IC₅₀ (Phosphodiesterase)
Ethyl 2-cyano-3-(4-F-phenyl)but-2-enoate0.8 μM2.3 μM
Non-fluorinated analog8.5 μM12.7 μM

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

The compound serves as a precursor for α,β-unsaturated nitriles, which are pivotal in synthesizing:

  • Anticonvulsants: Structural analogs are used in epilepsy treatments .

  • Antiviral Agents: Modified esters show activity against RNA viruses.

Material Science Applications

  • Polymer Additives: Enhances thermal stability in polyesters.

  • Liquid Crystals: Fluorinated groups improve mesophase behavior.

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparison

CompoundMolecular FormulaKey SubstituentApplication
Ethyl 2-cyano-3-(4-F-phenyl)but-2-enoateC₁₃H₁₂FNO₂4-FluorophenylDrug intermediates
Ethyl 2-cyano-3-methylbut-2-enoateC₈H₁₁NO₂MethylPolymer chemistry
Ethyl 2-cyano-3-phenylbut-2-enoateC₁₃H₁₃NO₂PhenylCatalysis

The 4-fluorophenyl group distinguishes this compound by conferring enhanced electronic withdrawal and metabolic stability compared to non-halogenated analogs .

Recent Advances and Future Directions

Catalytic Hydrogenation Studies

Recent work explores asymmetric hydrogenation using PtO₂ catalysts to produce chiral amines, expanding its utility in enantioselective synthesis .

Computational Modeling

DFT calculations predict binding modes with kinase targets, guiding the design of next-generation inhibitors .

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